molecular formula C7H10ClN3O2 B2627536 2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide CAS No. 1702697-13-9

2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B2627536
CAS No.: 1702697-13-9
M. Wt: 203.63
InChI Key: YGUJTRTTZIOFLN-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to the acetamide moiety and a 1,2,4-oxadiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Attachment of the ethyl group: The 1,2,4-oxadiazole ring is then functionalized with an ethyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions may target the chloro group, converting it to a different functional group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group and the oxadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-N-[2-(3-methyl-1,2,4-thiadiazol-5-yl)ethyl]acetamide
  • 2-Chloro-N-[2-(3-methyl-1,2,4-triazol-5-yl)ethyl]acetamide

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring (oxadiazole vs. thiadiazole vs. triazole).
  • Chemical Properties: These differences in the ring structure can lead to variations in reactivity, stability, and biological activity.
  • Uniqueness: 2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-5-10-7(13-11-5)2-3-9-6(12)4-8/h2-4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUJTRTTZIOFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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